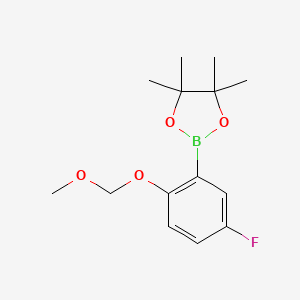

(5-Fluoro-2-(methoxymethoxy)phenyl)boronicacid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester typically involves the reaction of 5-fluoro-2-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group. Common dehydrating agents used include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid ester.

Boronic Acids: Formed through hydrolysis of the ester group.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used in the development of boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).

Medicine

In medicine, (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is explored for its potential use in drug delivery systems. Its unique chemical properties allow for the design of prodrugs that can release active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with various substrates makes it useful in the development of high-performance materials.

Mecanismo De Acción

The mechanism of action of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving these interactions, leading to its diverse applications in research and industry.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the fluoro and methoxymethoxy substituents, making it less versatile in certain reactions.

4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the methoxymethoxy group, affecting its reactivity and applications.

2-Methoxymethoxyphenylboronic Acid Pinacol Ester: Similar but lacks the fluoro group, which can influence its electronic properties and reactivity.

Uniqueness

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is unique due to the presence of both fluoro and methoxymethoxy groups. These substituents enhance its reactivity and make it suitable for a wider range of applications compared to its analogs. The fluoro group increases the compound’s stability and electron-withdrawing properties, while the methoxymethoxy group provides additional sites for interaction and modification.

Actividad Biológica

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various therapeutic applications, including cancer treatment and as enzyme inhibitors. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy against different cell lines, and potential applications.

Boronic acids typically exert their biological effects through interactions with biomolecules such as enzymes and receptors. The unique structure of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester allows it to participate in various biochemical pathways. Notably, boronic acids can inhibit serine proteases, which are crucial in many physiological processes. For instance, they have been shown to inhibit proteases like chymotrypsin and thrombin, which are relevant in blood coagulation and cancer progression .

Biological Activity

Recent studies have demonstrated that (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester exhibits notable biological activities:

- Anticancer Activity : Research indicates that this compound has potent growth inhibitory effects against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values suggest significant efficacy in inhibiting cell proliferation, comparable to other known anticancer agents .

- Antimicrobial Properties : Preliminary data suggest that derivatives of this compound may possess antimicrobial activities, potentially making them suitable candidates for treating infections caused by resistant bacterial strains.

Case Studies

- Inhibition of L1210 Cell Proliferation : A study evaluated the growth inhibition of L1210 mouse leukemia cells by several boronic acid derivatives, including (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester. The results showed that the compound exhibited IC50 values in the nanomolar range, indicating strong antiproliferative effects .

- Mechanistic Insights : Further investigations into the mechanism revealed that the anticancer activity is mediated through the intracellular release of active metabolites that interfere with nucleotide synthesis pathways. This was confirmed through NMR studies that tracked the conversion of prodrugs to active forms within cells .

Comparative Analysis

The biological activity of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester can be compared with other similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester | <0.01 | Anticancer |

| Bortezomib | 0.025 | Anticancer |

| 5-Isobutoxypicolinic acid | 0.5 | Antimicrobial |

This table illustrates that (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester has comparable or superior potency against certain cancer cell lines relative to established drugs like Bortezomib.

Propiedades

IUPAC Name |

2-[5-fluoro-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-7-12(11)18-9-17-5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUBXMLYFPMTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.